Nonadecanoic-d37 acid
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Overview
Description
Nonadecanoic-d37 acid, also known as deuterated nonadecanoic acid, is a stable isotope-labeled compound. It is a 19-carbon long saturated fatty acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecanoic-d37 acid is synthesized by incorporating deuterium into nonadecanoic acid. The process involves the hydrogenation of nonadecanoic acid in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the purity of the final product. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium .
Chemical Reactions Analysis
Types of Reactions
Nonadecanoic-d37 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to nonadecanol-d37 using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: this compound derivatives.
Reduction: Nonadecanol-d37.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Nonadecanoic-d37 acid is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles compared to their non-deuterated counterparts
Mechanism of Action
The mechanism of action of nonadecanoic-d37 acid involves its incorporation into biological systems where it behaves similarly to nonadecanoic acid. The deuterium atoms in this compound can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated nonadecanoic acid. This makes it a valuable tool in studying the behavior of fatty acids in biological systems .
Comparison with Similar Compounds
Nonadecanoic-d37 acid is unique due to its deuterium labeling, which distinguishes it from other nonadecanoic acid derivatives. Similar compounds include:
Nonadecanoic acid: The non-deuterated form of this compound.
Heptadecanoic acid: A 17-carbon long saturated fatty acid.
Tridecanoic acid: A 13-carbon long saturated fatty acid.
This compound’s uniqueness lies in its stable isotope labeling, which allows for precise quantitation and tracing in scientific research.
Properties
Molecular Formula |
C19H38O2 |
---|---|
Molecular Weight |
335.7 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptatriacontadeuteriononadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
ISYWECDDZWTKFF-UQCHHHBTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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